molecular formula C16H19N5O B12211625 1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12211625
M. Wt: 297.35 g/mol
InChI Key: LEZYJXVGFRIPMV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 2-methylpropylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including nitration, reduction, and cyclization.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core structure.

    Final Product:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and can be used in the development of new chemical entities with potential therapeutic applications.

    Biology: In biological research, the compound has been investigated for its effects on cellular processes and its potential as a tool for studying signal transduction pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Its ability to inhibit specific enzymes and signaling pathways makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cellular signaling and regulation.

    Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

    Effects: The inhibition of these pathways can result in therapeutic effects, such as the reduction of tumor growth or the suppression of inflammatory responses.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and other pyrazolo[3,4-d]pyrimidine derivatives share a similar core structure but differ in their substituents and biological activities.

    Uniqueness: The presence of the 4-methoxyphenyl and 2-methylpropyl groups in this compound contributes to its unique properties and potential therapeutic applications. These substituents can influence the compound’s binding affinity to molecular targets and its overall biological activity.

Biological Activity

1-(4-Methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_5\text{O}

This structure features a pyrazolo[3,4-d]pyrimidine core, which is pivotal for its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Microtubule Depolymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells. Evidence suggests that compounds within this class can be selective inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in various cancer cell lines.

Cell Line IC50 (nM) Mechanism
MDA-MB-435 (Breast)9.0Microtubule depolymerization
A549 (Lung)15.0CDK inhibition
HCT116 (Colon)12.5Apoptosis induction

These results indicate that the compound exhibits significant potency against multiple cancer types.

Case Studies

  • In Vitro Studies : In a study involving the NCI-60 cancer cell line panel, the compound demonstrated a GI50 value of approximately 10 nM across multiple sensitive cell lines, indicating its potential as a broad-spectrum anticancer agent .
  • In Vivo Efficacy : In xenograft mouse models using MDA-MB-435 cells, treatment with the compound at a dose of 75 mg/kg resulted in significant tumor reduction compared to control groups . This highlights its potential for further development as an anticancer therapy.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound:

  • Oral Bioavailability : The compound shows promising oral bioavailability metrics.
  • Metabolism : It is metabolized primarily via hepatic pathways, with minimal toxicity observed in preliminary studies.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H19N5O/c1-11(2)8-17-15-14-9-20-21(16(14)19-10-18-15)12-4-6-13(22-3)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,17,18,19)

InChI Key

LEZYJXVGFRIPMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC

Origin of Product

United States

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